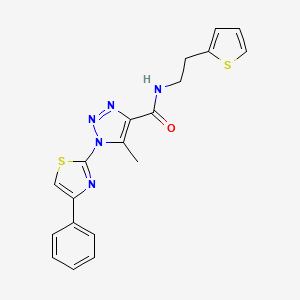

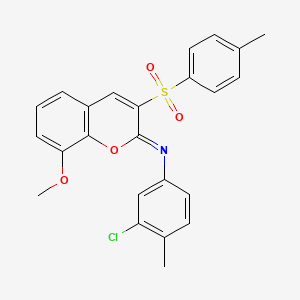

![molecular formula C22H23N3O4 B2663579 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 894036-09-0](/img/structure/B2663579.png)

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is an organic molecule with several functional groups, including a carboxamide, a pyrrolidinone, a dihydroisoquinoline, and a dihydrobenzodioxin . These groups suggest that the compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several heterocyclic rings . The exact structure would depend on the specific arrangement of these rings and the configuration of the chiral centers in the molecule.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the carboxamide could impact its solubility in different solvents .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Methods : Various methods have been developed for synthesizing derivatives similar to the queried compound. A study by Guleli et al. (2019) describes a one-pot synthesis of 1,8-naphthyridine and isoxazole derivatives, involving the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one and aromatic aldehydes (Guleli et al., 2019).

Chemical Reactions : Mikhailovskii et al. (2017) discuss reactions involving enaminoesters, derivatives of tetrahydrobenzo[f]isoquinoline, with oxalyl chloride, leading to the formation of ethyl 6,6-dialkyl-8,9-dioxo-5,6,8,9-tetrahydrobenzo[f]pyrrolo[2,1-a]-isoquinoline-10-carboxylates (Mikhailovskii et al., 2017).

Potential as Synthons : Cuevas et al. (1989) show that α′,α′-disilylated benzamides, related to the queried compound, act as dual ortho- and α′-carbanion synthons useful in synthesizing various organic structures (Cuevas et al., 1989).

Heterocycle Synthesis : A study by Sriramurthy and Kwon (2010) demonstrates the synthesis of several types of benzannulated N-heterocycles, such as tetrahydroisoquinolines, utilizing catalytic methods (Sriramurthy & Kwon, 2010).

Functionalization of Isoquinolines : Alizadeh and Zohreh (2008) describe an effective method for synthesizing pyrrolo[2,1-a]isoquinoline-1-carboxamide derivatives, highlighting the versatility of isoquinoline compounds in organic synthesis (Alizadeh & Zohreh, 2008).

Biological Activity and Applications

Cytotoxic Activity : Research by Bu et al. (2001) investigates 7-oxo-7H-dibenz[f,ij]isoquinoline derivatives for cytotoxic activities, indicating potential applications in cancer research (Bu et al., 2001).

Antipsychotic Potential : A study by Norman et al. (1996) explores heterocyclic carboxamides, similar to the queried compound, for potential antipsychotic applications (Norman et al., 1996).

Anti-inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesize novel compounds derived from benzo[d]furan-2-carboxamide, demonstrating their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Potential Antitumor Agents : Palmer et al. (1988) discuss the structure-antitumor activity relationships of linear tricyclic carboxamides, suggesting potential applications in cancer therapy (Palmer et al., 1988).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c26-21-11-17(14-25(21)18-5-6-19-20(12-18)29-10-9-28-19)23-22(27)24-8-7-15-3-1-2-4-16(15)13-24/h1-6,12,17H,7-11,13-14H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOMCGUPMYWPTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)NC3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

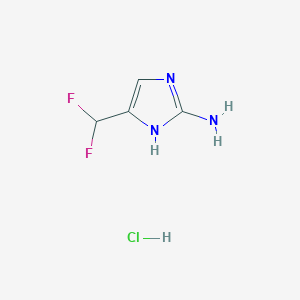

![2-[cyano(4-fluoro-3-nitrophenyl)amino]-N,N-diethylacetamide](/img/structure/B2663499.png)

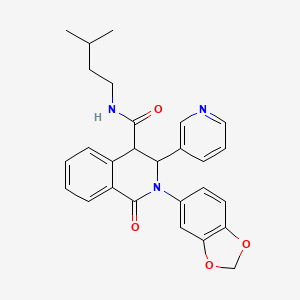

![2-chloro-N-[3-cyano-4,5-bis(4-methylphenyl)furan-2-yl]acetamide](/img/structure/B2663504.png)

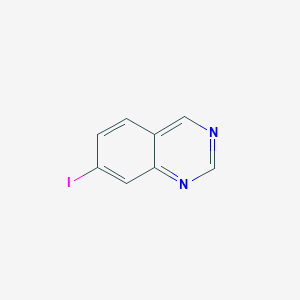

![3-chloro-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-methylbenzenesulfonamide](/img/structure/B2663506.png)

![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2663509.png)

![2-[(1H-1,3-benzodiazol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B2663518.png)

![6-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2663519.png)